4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate
Description
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate (C₁₀H₁₃N₂⁺·ClO₄⁻) is a pyridinium-based organic salt characterized by a planar pyridinium ring substituted with a dimethylamino group (-NMe₂) at the 4-position and a propynyl group (-C≡C-CH₂⁺) at the 1-position. The perchlorate anion (ClO₄⁻) balances the charge.
Properties
IUPAC Name |
N,N-dimethyl-1-prop-2-ynylpyridin-1-ium-4-amine;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.ClHO4/c1-4-7-12-8-5-10(6-9-12)11(2)3;2-1(3,4)5/h1,5-6,8-9H,7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYFUFWQYOYQB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC#C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, a quaternary ammonium salt, has garnered attention due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a dimethylamino group and an alkyne moiety. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHClNO with a molecular weight of 248.68 g/mol. The compound is soluble in polar solvents, which enhances its bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quaternary ammonium compounds show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
Antitumor Activity
Preliminary studies suggest that derivatives of pyridine compounds can induce apoptosis in cancer cells. For example, the compound's structural analogs have been shown to inhibit cell proliferation in various cancer lines by inducing cell cycle arrest and apoptosis . The specific pathways involved include mitochondrial membrane potential disruption and activation of caspase cascades, which are critical for apoptotic signaling.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Certain pyridine derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects against diseases such as diabetes and cancer . For instance, enzyme inhibition studies have highlighted the potential of these compounds in regulating glucose metabolism and lipid profiles.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various quaternary ammonium compounds found that those with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus. These findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 64 | 32 |
| Compound B | 128 | 64 |
| 4-DMAPC* | 32 | 16 |
*4-DMAPC: this compound
Study 2: Antitumor Mechanisms
In vitro studies have shown that similar compounds can induce apoptosis in HepG2 liver cancer cells through S-phase arrest in the cell cycle. Flow cytometry analysis revealed that treatment with these compounds increased the percentage of cells in S-phase significantly compared to controls.
| Treatment Concentration (µM) | % Cells in S-phase |
|---|---|
| Control | 26.43 |
| 2 | 28.17 |
| 4 | 36.96 |
| 8 | 37.25 |
Comparison with Similar Compounds
Structural and Crystallographic Differences
The table below compares structural parameters and substituent effects among related pyridinium perchlorates:
Key Observations :
- Substituent Influence : Electron-donating groups (e.g., -NMe₂) enhance cation planarity and conjugation, while electron-withdrawing groups (e.g., -CN) reduce charge density on the pyridinium ring, weakening anion interactions .
- Hydrogen Bonding: In 4-aminopyridinium perchlorate, the -NH₂ group forms strong N–H···O bonds with ClO₄⁻, stabilizing the lattice and enabling phase transitions . In contrast, the dimethylamino group in the target compound lacks H-bond donors, leading to weaker cation-anion interactions and greater anion disorder .
- Crystal Packing : The propynyl group in the target compound creates a steric barrier, directing ClO₄⁻ to occupy positions that minimize repulsion. This contrasts with 4-(4-pyridyl)pyridinium perchlorate, where the extended bipyridinium system facilitates layered packing via π-π stacking .
Thermal and Dynamic Properties
- 4-Aminopyridinium Perchlorate: Exhibits reversible phase transitions at 220–260 K due to reorientation of the ClO₄⁻ anion and displacement of the -NH₂ group .
- Target Compound: No reported phase transitions; thermal stability likely enhanced by the rigid coplanar structure of the cation.
- 2-Cyanopyridinium Perchlorate: Lower thermal stability compared to the target compound, attributed to weaker cation-anion interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via anion exchange. Starting with 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium iodide dissolved in dichloromethane, potassium perchlorate (1.2 eq) is added under reflux for 3 hours. The product is isolated by filtration (Celite) and solvent evaporation. Yield optimization requires precise stoichiometry, temperature control (reflux), and solvent polarity adjustments (e.g., dichloromethane/hexane mixtures for crystallization) .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction time | 3–4 hours | Prolonged time risks decomposition |
| Solvent ratio (CH₂Cl₂:hexane) | 1:2 | Maximizes crystal purity |
| Temperature | 40–50°C (reflux) | Ensures complete anion exchange |
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions dominate its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The pyridinium cation interacts with perchlorate anions via C–H···O hydrogen bonds and π–anion interactions. For example, similar perchlorate salts exhibit layered packing due to anion–π interactions between ClO₄⁻ and aromatic rings .
- Recommended Workflow :
Grow crystals in a dichloromethane/hexane mixture.
Collect SCXRD data (Mo Kα radiation, 100 K).
Analyze using software like SHELX or OLEX4.
Compare with analogous structures (e.g., 4-cyano-1-methylpyridinium perchlorate ).
Advanced Research Questions
Q. How can computational methods predict the reactivity of the propargyl group in this compound for click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic structure of the propargyl moiety. Key parameters include HOMO-LUMO gaps and Fukui indices to predict regioselectivity in azide-alkyne cycloadditions. Computational screening of solvents (COSMO-RS) can optimize reaction media .
- Case Study :
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| HOMO (propargyl) | -6.2 | Electron-rich site for electrophilic attack |
| LUMO (azide) | -1.8 | Drives dipolar cycloaddition kinetics |
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer : Contradictions arise from dynamic effects (solution vs. solid state). For example:
- NMR : The propargyl proton may show splitting due to restricted rotation (VT-NMR clarifies this).
- XRD : Static crystal packing masks dynamic behavior.
- Resolution Strategy :
Perform variable-temperature NMR (-40°C to 80°C).
Cross-validate with solid-state NMR or IR spectroscopy.
Reconcile with computational models (e.g., MD simulations) .
Q. What safety protocols are critical when handling perchlorate salts of pyridinium derivatives?
- Methodological Answer : Perchlorates are explosive under friction or heat. Key protocols:
- Use spark-free equipment (e.g., PTFE-coated stirrers).
- Avoid drying above 40°C; store in desiccators with silica gel.
- Follow institutional Chemical Hygiene Plans (e.g., mandatory safety exams for lab access) .
Q. How can experimental design (DoE) minimize trial-and-error in optimizing catalytic applications of this compound?
- Methodological Answer : Employ a fractional factorial design to screen variables (e.g., catalyst loading, solvent polarity, temperature). Use response surface methodology (RSM) to identify optimal conditions. For example:
| Factor | Levels Tested | Optimal Value |
|---|---|---|
| Catalyst (mol%) | 1–5% | 2.5% |
| Solvent (ε) | 4.8 (CH₃CN) to 37.5 (H₂O) | ε = 20.7 (EtOH) |
- Tools : JMP or Minitab for ANOVA analysis; ICReDD’s reaction path search algorithms for computational guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
